molecular formula C17H25NO2 B2911165 t-Butyl (S)-2-benzylpiperidine-1-carboxylate CAS No. 1853230-29-1

t-Butyl (S)-2-benzylpiperidine-1-carboxylate

Cat. No. B2911165
CAS RN: 1853230-29-1
M. Wt: 275.392
InChI Key: RSMLBZLGNDVECE-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “t-Butyl (S)-2-benzylpiperidine-1-carboxylate” likely contains a t-butyl group, a benzyl group, and a piperidine ring. The t-butyl group is a branched alkyl group with the formula -C(CH3)3. The benzyl group is an aromatic ring attached to a methylene (-CH2-) group. Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH, which consists of a six-membered ring with five carbon atoms and one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, t-butyl compounds are often synthesized through SN1 reactions, where the t-butyl group is introduced via a t-butyl halide . The benzyl group can be introduced through various methods, including Friedel-Crafts alkylation .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a piperidine ring, with a t-butyl group and a benzyl group attached. The exact structure would depend on the positions of these groups on the piperidine ring .

Future Directions

The future directions for “t-Butyl (S)-2-benzylpiperidine-1-carboxylate” would depend on its potential applications. Piperidine derivatives have been studied for their potential use in medicinal chemistry .

properties

IUPAC Name

tert-butyl (2S)-2-benzylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-17(2,3)20-16(19)18-12-8-7-11-15(18)13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMLBZLGNDVECE-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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